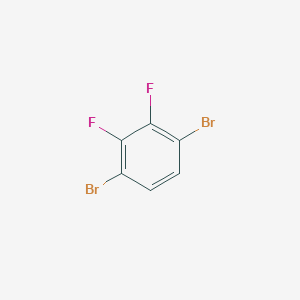

![molecular formula C20H23ClN2O2 B138267 (S)-甲基2-(((2'-氰基-[1,1'-联苯]-4-基)甲基)氨基)-3-甲基丁酸酯盐酸盐 CAS No. 482577-59-3](/img/structure/B138267.png)

(S)-甲基2-(((2'-氰基-[1,1'-联苯]-4-基)甲基)氨基)-3-甲基丁酸酯盐酸盐

描述

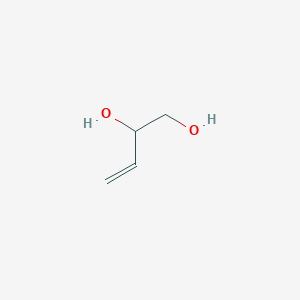

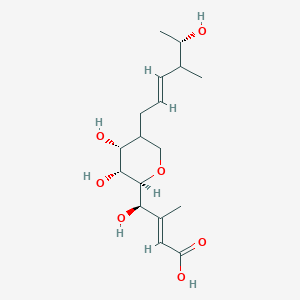

The compound is a complex organic molecule that contains several functional groups, including a cyano group (-CN), a biphenyl group (two connected phenyl rings), a methylamino group (-NH-CH3), and a methylbutanoate group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group is polar and can act as a nucleophile, while the methylamino group can act as a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a cyano group could increase the compound’s polarity, affecting its solubility in different solvents .科学研究应用

Angiotensin II Type 1 Receptor Antagonists Synthesis

This compound is primarily used as an intermediate in the synthesis of angiotensin II type 1 (AT1) receptor antagonists . These antagonists are crucial in the treatment of hypertension and heart failure. They work by blocking the action of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing cardiac workload.

未来方向

The future research directions for this compound would depend on its intended use or biological activity. For example, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

作用机制

Target of Action

The primary target of this compound is the Hydroxycarboxylic Acid Receptor 2 (HCAR2) . HCAR2 is a sensor of β-hydroxybutyrate, niacin, and certain anti-inflammatory drugs . It mediates their anti-inflammatory actions .

Mode of Action

The compound binds to the HCAR2 receptor in a completely occluded orthosteric binding site . This binding triggers a highly dynamic ligand binding and G protein activation mode . The agonists with and without on-target side effects bind very similarly .

Biochemical Pathways

The activation of HCAR2 by the compound affects multiple biochemical pathways. The most significant is the allosteric mechanism connecting G protein-coupled receptor agonists with G protein binding . This mechanism is revealed by a puzzle of thirty novel 3D structures of HCAR2 in complex with different orthosteric and allosteric agonists .

Pharmacokinetics

The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics. The compound’s melting point of 186℃ may also influence its stability and bioavailability.

Result of Action

The activation of HCAR2 by the compound leads to anti-inflammatory actions . .

属性

IUPAC Name |

methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQXUWUZQLZNIM-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587774 | |

| Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride | |

CAS RN |

482577-59-3 | |

| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482577-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM6Z9X8JN4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2,3-dithiol](/img/structure/B138187.png)